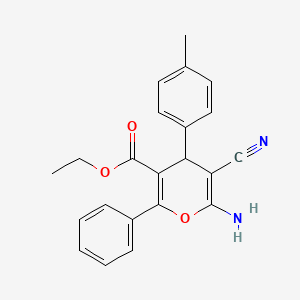![molecular formula C17H15IN4O B11548528 N'-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11548528.png)
N'-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole ring, a phenyl ring substituted with iodine, and an acetohydrazide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide typically involves the condensation of indole-3-carboxaldehyde with 4-iodoaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then treated with hydrazine hydrate to form the final product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Chemical Reactions Analysis
N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising activity as an anti-inflammatory and analgesic agent.
Medicine: The compound is being explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound binds to the active site of the cyclooxygenase-2 (COX-2) enzyme, inhibiting its activity and reducing the production of pro-inflammatory prostaglandins. This selective inhibition of COX-2 over COX-1 is responsible for its anti-inflammatory and analgesic effects . Additionally, the compound’s ability to induce apoptosis in cancer cells is mediated through the activation of caspase enzymes and the disruption of mitochondrial membrane potential.
Comparison with Similar Compounds
N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide can be compared with other indole derivatives, such as:
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: These compounds also exhibit anti-inflammatory and analgesic activities but differ in their substitution patterns on the indole and phenyl rings.
2-[(1H-indol-3-yl)methylene]amino]acetohydrazide: This compound has been studied for its antibacterial and antioxidant properties.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These derivatives have shown anti-HIV activity and are structurally similar to N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide.
Properties
Molecular Formula |
C17H15IN4O |
|---|---|
Molecular Weight |
418.23 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C17H15IN4O/c18-13-5-7-14(8-6-13)19-11-17(23)22-21-10-12-9-20-16-4-2-1-3-15(12)16/h1-10,19-20H,11H2,(H,22,23)/b21-10+ |
InChI Key |
JBTDKHLIVSBJKO-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(4-iodophenyl)amino]-5-oxopentanoate](/img/structure/B11548454.png)
![N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11548459.png)
![4-Chloro-N-({N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11548476.png)


![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11548489.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11548493.png)
![methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11548497.png)
![N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11548500.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11548504.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11548505.png)
![(3Z)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(5-chloro-2-methylphenyl)butanamide](/img/structure/B11548510.png)
![4-((E)-{2-[2-(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-furoate](/img/structure/B11548517.png)
![N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11548525.png)
